![molecular formula C16H15N3O2 B5113191 N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide, also known as HCT-1026, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HCT-1026 belongs to the class of hydrazones, which are compounds that contain a nitrogen-nitrogen double bond and a carbonyl group.
Mecanismo De Acción
The mechanism of action of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide in lab experiments is that it has been shown to have low toxicity. This means that it can be used at higher concentrations without causing harm to cells or animals. Another advantage of using this compound is that it has been shown to have a broad range of therapeutic applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can elucidate its therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide. One direction is to further investigate its mechanism of action. This will help researchers to design experiments that can better elucidate its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound. This will help to determine the optimal dosage and administration route for the compound. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide involves the reaction of 2-phenylacetonitrile with hydrazine hydrate to form 1-(phenylamino)but-2-ene-1-one. This compound is then reacted with benzoyl chloride to produce this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Several research studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-19-16(21)14(11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,20)(H,19,21)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYQNIYSCYPTOD-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
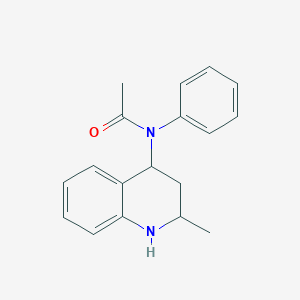
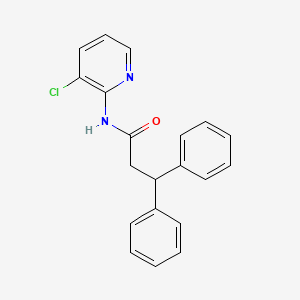
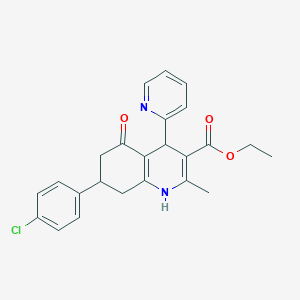
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
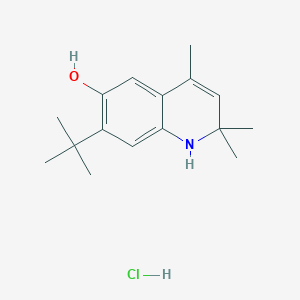
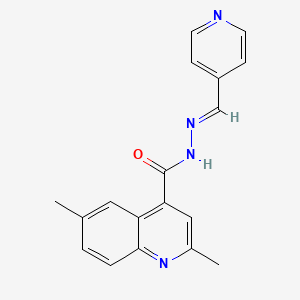
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)

![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)
![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)